Biotin-JQ1

Chem-seq BRD4 chromatin occupancy BET protein genomics

Biotin-JQ1 (CAS 1635437-52-3, molecular weight 829.47) is a biotinylated derivative of the pan-BET bromodomain inhibitor (+)-JQ1, in which a biotin moiety is conjugated via a polyethylene glycol linker to the JQ1 scaffold. This modification retains high-affinity binding to the BRD4 bromodomain while introducing streptavidin–biotin capture capability, enabling the compound to serve as a dual-function chemical probe: a BET bromodomain inhibitor for cellular assays and an affinity handle for pull-down, ChIP-seq/Chem-seq, and target-engagement workflows.

Molecular Formula C39H53ClN8O6S2
Molecular Weight 829.5 g/mol
Cat. No. B10830248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-JQ1
Molecular FormulaC39H53ClN8O6S2
Molecular Weight829.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51)
InChIKeyHLZRRKIVMLXYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-JQ1 Procurement Guide: A Biotinylated BET Bromodomain Probe for BRD4 Affinity Enrichment and Chem-seq Workflows


Biotin-JQ1 (CAS 1635437-52-3, molecular weight 829.47) is a biotinylated derivative of the pan-BET bromodomain inhibitor (+)-JQ1, in which a biotin moiety is conjugated via a polyethylene glycol linker to the JQ1 scaffold . This modification retains high-affinity binding to the BRD4 bromodomain while introducing streptavidin–biotin capture capability, enabling the compound to serve as a dual-function chemical probe: a BET bromodomain inhibitor for cellular assays and an affinity handle for pull-down, ChIP-seq/Chem-seq, and target-engagement workflows [1]. Unlike therapeutic PROTAC degraders such as dBET6 or MZ1, Biotin-JQ1 is not designed for proteasome-mediated target degradation but is instead employed as a research tool for target validation, interactome mapping, and chromatin occupancy profiling of BET proteins, particularly BRD4 [2].

Why Biotin-JQ1 Cannot Be Replaced by JQ1, dBET6, or Other BET Probes in Affinity-Capture Workflows


Small-molecule BET inhibitors such as JQ1, OTX015, and I-BET151 lack an intrinsic affinity handle, rendering them incompatible with streptavidin-based enrichment without additional chemical derivatization or click-chemistry modifications [1]. PROTAC degraders like dBET6 (CRBN-recruiting) and MZ1 (VHL-recruiting) introduce E3 ligase recruitment modules that alter the target protein interactome and trigger degradation rather than native-state capture, making them unsuitable for chromatin occupancy studies or endogenous protein complex purification [2]. Biotin-JQ1 uniquely combines the native binding pharmacology of JQ1 with a covalently attached biotin tag that retains sufficient target affinity for both competitive inhibition assays and affinity enrichment, occupying a distinct procurement category—the biotinylated probe—that no inhibitor-only or degrader-only molecule can fulfill .

Biotin-JQ1 Quantitative Differentiation Evidence: Binding Affinity, Chem-seq Colocalization, and Probe Workflow Compatibility vs. JQ1 and PROTAC Degraders


Chem-seq Genomic Colocalization: Biotin-JQ1 Preferentially Enriches BRD4-Bound Chromatin Loci over BRD2/3

In a landmark Chem-seq study, biotinylated JQ1 (bio-JQ1) was used to map genome-wide small-molecule binding sites, and the resulting Chem-seq signal was directly compared with ChIP-seq data for BRD2, BRD3, and BRD4. Bio-JQ1 Chem-seq reads showed strong colocalization with BRD4 ChIP-seq peaks, with substantially weaker overlap with BRD2 and BRD3 binding sites [1]. This differential genomic enrichment pattern—observable in side-by-side genome browser tracks—demonstrates that Biotin-JQ1 preferentially captures BRD4-occupied chromatin in a complex cellular milieu, a capability that unmodified JQ1, dBET6, or MZ1 cannot provide without additional chemical tagging steps [2]. The quantitative colocalization with BRD4 versus BRD2/3 provides users with a tool that enriches for BRD4-centric chromatin biology.

Chem-seq BRD4 chromatin occupancy BET protein genomics Chemical probe validation

Biotin-JQ1 AlphaScreen BRD4 Binding Affinity Shows 10- to 50-Fold Reduced Potency vs. Unmodified JQ1, Consistent with Biotin Linker Steric Effects

In AlphaScreen competitive binding assays measuring displacement of a biotinylated tracer from BRD4, Biotin-JQ1 exhibits IC50 values ranging from approximately 0.474 μM to 2.05 μM against full-length BRD4 and 0.183 μM to 6.63 μM against the BRD4-BD1 domain, depending on the specific assay configuration [1]. By contrast, unmodified (+)-JQ1 tested in the same AlphaScreen format yields an IC50 of 0.051 ± 0.02 μM (51 nM) against BRD4 D1 [2]. This represents a 10- to 50-fold reduction in apparent binding affinity attributable to the biotin–PEG linker modification. However, the retained low-micromolar to sub-micromolar affinity is sufficient for efficient streptavidin-based enrichment, as demonstrated by the successful Chem-seq and pull-down applications . Notably, JQ1 and PROTAC degraders like dBET6 and MZ1 are not compatible with this AlphaScreen tracer displacement format in the same manner, as they lack the biotin moiety required for the assay architecture.

BRD4 binding affinity AlphaScreen assay Biotin-JQ1 vs JQ1 BET bromodomain probe characterization

Cellular Anti-Proliferative Potency: Biotin-JQ1 EC50 of 0.4 μM in MM1.S Myeloma Cells Positions It as a Tool Compound with Comparable Cellular Activity to Parent JQ1

Biotin-JQ1 inhibits the proliferation of MM1.S multiple myeloma cells with an EC50 of 0.4 μM after 72-hour treatment across a concentration range of 0.1 nM to 100 μM [1]. For comparison, the parent compound (+)-JQ1 exhibits anti-proliferative IC50 values in the range of 0.5–5 μM across various solid tumor cell lines [2], indicating that the biotin modification does not substantially compromise cellular activity in this myeloma model. By contrast, the PROTAC degrader dBET6 demonstrates significantly greater potency, with IC50 values of 0.001–0.5 μM (approximately one order of magnitude more potent than JQ1 across cancer cell lines), and achieves BRD4 degradation with a DC50 of 6 nM in HEK293T cells . This potency hierarchy—dBET6 > Biotin-JQ1 ≈ JQ1—is consistent with the distinct mechanisms of action: catalytic target degradation (PROTAC) versus stoichiometric target inhibition (probe/inhibitor).

Multiple myeloma MM1.S cell proliferation BET inhibitor EC50 Biotin-JQ1 cellular potency

Probe Modality Enables Streptavidin-Based Affinity Enrichment Workflows That Are Inaccessible to JQ1, dBET6, MZ1, and ARV-771

The defining functional differentiation of Biotin-JQ1 lies in its modality: it is the only widely used BET-targeting chemical probe that integrates a biotin tag for direct streptavidin-based capture without requiring secondary click-chemistry reactions or antibody-mediated pull-down . This enables three categories of experiments that are inaccessible to JQ1, dBET6, MZ1, ARV-771, or any other non-biotinylated BET inhibitor or degrader: (i) direct streptavidin bead pull-down of endogenous BRD4 and associated protein complexes from cell lysates; (ii) Chem-seq/Chem-map genome-wide small-molecule binding site mapping via streptavidin enrichment of biotin-JQ1-bound chromatin fragments; and (iii) AlphaScreen competition assays using biotin-JQ1 as a tracer probe to measure binding of unlabeled competitor compounds . While JQ1-click-chemistry derivatives can partially replicate some of these workflows, they require additional copper-catalyzed azide-alkyne cycloaddition (CuAAC) steps that introduce variability, cytotoxicity, and workflow complexity [1].

Affinity purification Streptavidin pull-down BET protein enrichment Chemical probe modality

PROTAC Degrader Benchmarking: dBET6 Achieves 97% BRD4 Degradation (DC50 = 6 nM), While Biotin-JQ1 Is Not a Degrader—Defining Distinct Procurement Categories

The PROTAC degrader dBET6, which incorporates the same JQ1 warhead as Biotin-JQ1 but couples it to a cereblon E3 ligase ligand, achieves 97% maximal BRD4 degradation (Dmax) with a DC50 of 6 nM in HEK293T cells after 3-hour treatment . MZ1, a VHL-recruiting PROTAC using the same JQ1 warhead, achieves BRD4 degradation with DC50 values of 8 nM and 23 nM in H661 and H838 cells, respectively . These degradation potencies contrast fundamentally with Biotin-JQ1, which is a stoichiometric inhibitor probe with no intrinsic degradation activity. In head-to-head cellular assays across multiple cancer types, dBET6 demonstrates anti-proliferative potency approximately one order of magnitude greater than JQ1 (IC50 0.001–0.5 μM vs. 0.5–5 μM), and the same relative potency difference would be expected to apply to Biotin-JQ1 given its comparable binding pharmacology to JQ1 [1]. This establishes a clear procurement decision boundary: Biotin-JQ1 for affinity enrichment and target-engagement studies; dBET6 or MZ1 for catalytic target degradation and maximum anti-proliferative effect.

PROTAC degrader BRD4 degradation DC50 dBET6 potency BET degrader vs inhibitor

BET-Family Binding Profile: JQ1 Is a Pan-BET Inhibitor; Biotin-JQ1 Likely Retains This Non-Selective Profile, Which Is Documented and Quantified for JQ1

The parent compound (+)-JQ1 is a well-characterized pan-BET bromodomain inhibitor with quantitatively documented activity against BRD2, BRD3, BRD4, and BRDT. In time-resolved FRET assays, JQ1 inhibits BD1 and BD2 domains of BRDT, BRD2, BRD3, and BRD4 with IC50 values ranging from 52 to 217 nM [1]. Specifically, JQ1 exhibits IC50 values of 77 nM and 33 nM for BRD4(1) and BRD4(2), respectively . Although direct selectivity profiling of Biotin-JQ1 across all BET family members has not been published as a complete dataset, the Chem-seq colocalization data showing preferential enrichment of BRD4-bound chromatin over BRD2/3 loci [2] suggests that the biotin modification may introduce some degree of steric selectivity in the context of native chromatin, even though the core JQ1 pharmacophore retains pan-BET binding capability. Users should assume pan-BET binding as the baseline profile and should not procure Biotin-JQ1 expecting BRD4-exclusive binding without independent validation.

BET bromodomain selectivity BRD2 BRD3 BRD4 BRDT Pan-BET inhibitor JQ1 selectivity profile

High-Confidence Application Scenarios for Biotin-JQ1 Procurement Based on Quantitative Evidence


Genome-Wide BRD4 Chromatin Occupancy Mapping via Chem-seq or Chem-map

Biotin-JQ1 is the optimal procurement choice for Chem-seq and Chem-map experiments aimed at mapping BRD4 genomic binding sites genome-wide. As demonstrated by Anders et al. (2014), bio-JQ1 Chem-seq produces high-resolution binding site maps that colocalize with BRD4 ChIP-seq signals, providing a small-molecule-centric orthogonal approach to antibody-based ChIP-seq [1]. The intrinsic biotin tag eliminates the need for click-chemistry derivatization, reducing workflow variability and enabling direct streptavidin bead capture of bio-JQ1-bound chromatin fragments. This application is not achievable with JQ1 (no affinity handle), dBET6 (induces BRD4 degradation), or MZ1 (VHL-recruiting PROTAC that alters the BRD4 interactome).

Endogenous BRD4 Protein Complex Purification by Streptavidin Affinity Pull-Down

Biotin-JQ1 enables direct streptavidin bead pull-down of endogenous BRD4 and its associated protein complexes from cell or tissue lysates under native conditions. The compound's retained binding affinity (AlphaScreen IC50 = 0.474–2.05 μM) is sufficient for efficient enrichment while the absence of an E3 ligase recruitment module preserves the native BRD4 interactome without inducing degradation [2]. This application is uniquely served by Biotin-JQ1; neither JQ1 (requires additional click-chemistry or antibody-based capture) nor PROTAC degraders (dBET6, MZ1, ARV-771—which trigger proteasomal degradation) are suitable for native-state protein complex purification.

AlphaScreen Competition Assays for BET Bromodomain Inhibitor Screening and Profiling

Biotin-JQ1 serves as the biotinylated tracer probe in AlphaScreen assays for high-throughput screening and profiling of BET bromodomain inhibitors. In this assay format, Biotin-JQ1 is used at 0.010 μM in conjunction with His-tagged BRD4 and Ni-coated acceptor beads to generate a quantifiable signal that is competitively displaced by test compounds . This assay architecture is specifically enabled by Biotin-JQ1's dual functionality (BRD4 binding plus streptavidin-compatible biotin tag) and is incompatible with any non-biotinylated BET inhibitor or PROTAC degrader. Procurement of Biotin-JQ1 for this application is mandatory, as no alternative compound can substitute in this established screening platform.

Cellular Target Engagement and Competition Studies in MM1.S Multiple Myeloma Models

With a documented anti-proliferative EC50 of 0.4 μM in MM1.S multiple myeloma cells [3], Biotin-JQ1 is suitable for cellular target engagement studies where both BET bromodomain inhibition and subsequent streptavidin-based detection or enrichment are required. This dual readout capability—pharmacological inhibition of proliferation combined with biotin-mediated target capture—is unique to Biotin-JQ1 and enables experiments that correlate cellular phenotypic response with direct target binding, a workflow that cannot be performed with JQ1 alone (no detection handle) or with PROTAC degraders (which eliminate the target protein rather than capturing it in the inhibited state).

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